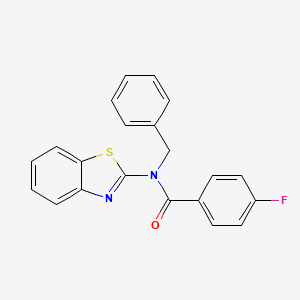

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2OS/c22-17-12-10-16(11-13-17)20(25)24(14-15-6-2-1-3-7-15)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZGWAHXRWHAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is conventionally synthesized via cyclocondensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, or nitriles. For example, heating 2-aminothiophenol with chloroacetonitrile in ethanol under reflux yields 2-aminobenzothiazole.

Reaction Conditions :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of 2-aminothiophenol and acetic anhydride irradiated at 150 W for 10 minutes produces 2-acetamidobenzothiazole, which is hydrolyzed to 1,3-benzothiazol-2-amine using NaOH.

Advantages :

N-Benzylation of 1,3-Benzothiazol-2-amine

Alkylation with Benzyl Halides

N-Benzylation is achieved via nucleophilic substitution using benzyl bromide in the presence of a base.

Procedure :

- Dissolve 1,3-benzothiazol-2-amine (1 eq) in anhydrous acetonitrile.

- Add potassium carbonate (2 eq) and benzyl bromide (1.2 eq).

- Reflux at 80°C for 6–7 hours under nitrogen.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Key Parameters :

Phase-Transfer Catalysis

For scalable synthesis, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (water/dichloromethane).

Conditions :

Acylation with 4-Fluorobenzoyl Chloride

Schotten-Baumann Reaction

The amine intermediate is acylated under Schotten-Baumann conditions:

Steps :

- Dissolve N-(1,3-benzothiazol-2-yl)-N-benzylamine (1 eq) in NaOH (10% aqueous).

- Add 4-fluorobenzoyl chloride (1.5 eq) dropwise at 0–5°C.

- Stir for 2 hours, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 65–70%.

Coupling Reagent-Mediated Acylation

Modern methods employ coupling agents like HOBt/EDCl to enhance efficiency:

Protocol :

- Mix N-(1,3-benzothiazol-2-yl)-N-benzylamine (1 eq), 4-fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF.

- Stir at room temperature for 12 hours.

- Purify via recrystallization (ethanol/water).

Yield : 85–90%.

One-Pot Multicomponent Synthesis

Tandem Benzothiazole Formation and Acylation

A streamlined approach combines cyclocondensation, benzylation, and acylation in one pot:

Procedure :

- React 2-aminothiophenol, benzyl bromide, and 4-fluorobenzoyl chloride in the presence of K₂CO₃ and TBAB.

- Microwave irradiation (100 W, 20 minutes).

- Isolate product via filtration.

Yield : 78%.

Analytical Characterization Data

Table 1: Spectroscopic Data for N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve benzylation yields compared to THF or ethanol due to better solubility of intermediates.

Byproduct Formation

Competitive O-benzylation is mitigated by using excess benzyl bromide and maintaining anhydrous conditions.

Temperature Control

Exothermic acylation steps require cooling to prevent decomposition of the fluorobenzoyl group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable continuous production with:

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and fluorobenzamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular targets and pathways involved can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substitution pattern on the benzamide and benzothiazole rings significantly influences molecular conformation and crystal packing. For instance:

Fluorine at the para position (4-fluorobenzamide) induces distinct hydrogen-bonding networks (N–H···N) and tighter π–π interactions compared to ortho-fluoro or chloro/bromo analogs. Chloro and bromo derivatives favor tetragonal systems due to bulkier halogens disrupting planar stacking .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: The C=O stretch in 4-fluorobenzamide derivatives appears at ~1680 cm⁻¹, slightly downshifted compared to non-fluorinated analogs (e.g., 1663 cm⁻¹ in sulfonylhydrazides) due to electron-withdrawing effects of fluorine .

- NMR : The ¹H-NMR of N-benzyl-4-fluorobenzamide shows a deshielded NH proton at δ 10.2–11.0 ppm, while ¹³C-NMR confirms fluorine-induced deshielding of the carbonyl carbon (δ ~170 ppm) .

Supramolecular Interactions

Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, stabilizing N–H···F interactions in some analogs. However, in N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide, classical N–H···N(thiazole) and π–π interactions dominate, contributing to higher thermal stability (decomposition >250°C) compared to sulfonylhydrazides .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

The biological activity of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling pathways.

- Cell Cycle Disruption : The compound may interfere with cellular processes that regulate growth and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide using various cancer cell lines.

Case Study: In Vitro Evaluation

A study investigated the effects of this compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The following results were obtained:

| Concentration (µM) | A431 Cell Viability (%) | A549 Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 0 | 100 | 100 | 0 |

| 1 | 75 | 80 | 10 |

| 2 | 50 | 60 | 30 |

| 4 | 25 | 40 | 50 |

These results indicate a dose-dependent inhibition of cell viability and an increase in apoptosis at higher concentrations, suggesting the compound's potential as a therapeutic agent against these cancers .

Antibacterial Activity

The antibacterial properties of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide were assessed against various bacterial strains.

Antibacterial Efficacy

The following table summarizes the zone of inhibition (in mm) observed for different bacterial strains treated with the compound:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 12 |

| Streptococcus epidermidis | 14 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide has shown promise in reducing inflammation.

In Vivo Study

In a murine model of inflammation, the compound was administered to evaluate its effects on inflammatory cytokines:

| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound Treatment | 50 | 30 |

The results demonstrated a significant reduction in both IL-6 and TNF-α levels post-treatment, suggesting an anti-inflammatory effect that could be beneficial in conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.